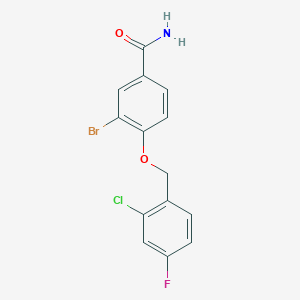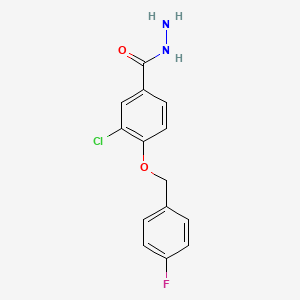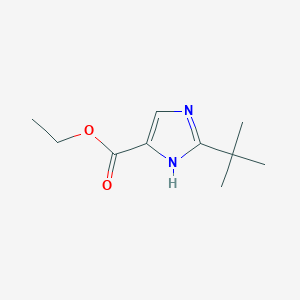
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide is a chemical compound with the molecular formula C14H10BrClFNO2 and a molecular weight of 358.59 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable building block in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and base catalysts for nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
Applications De Recherche Scientifique
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure can enhance its binding affinity to certain enzymes and receptors. This compound may act as an inhibitor or modulator of specific biological processes, depending on its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Uniqueness
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide is unique due to its specific combination of halogen atoms and benzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H10BrClFNO2 |
|---|---|
Poids moléculaire |
358.59 g/mol |
Nom IUPAC |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H10BrClFNO2/c15-11-5-8(14(18)19)2-4-13(11)20-7-9-1-3-10(17)6-12(9)16/h1-6H,7H2,(H2,18,19) |
Clé InChI |
ABSUIKMWENTROX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)Br)OCC2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)




![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)



![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)

![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)
